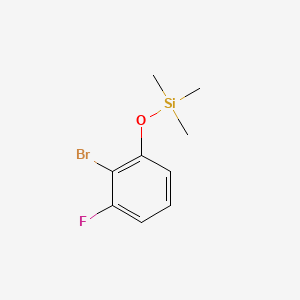

(2-Bromo-3-fluorophenoxy)trimethylsilane

Description

(2-Bromo-3-fluorophenoxy)trimethylsilane is an organosilicon compound with the molecular formula C9H12BrFOSi and a molecular weight of 263.18 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a trimethylsilane group attached to a phenoxy ring. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.

Properties

Molecular Formula |

C9H12BrFOSi |

|---|---|

Molecular Weight |

263.18 g/mol |

IUPAC Name |

(2-bromo-3-fluorophenoxy)-trimethylsilane |

InChI |

InChI=1S/C9H12BrFOSi/c1-13(2,3)12-8-6-4-5-7(11)9(8)10/h4-6H,1-3H3 |

InChI Key |

ZLPSHHLLHBDHQY-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC1=C(C(=CC=C1)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-fluorophenoxy)trimethylsilane typically involves the reaction of 2-bromo-3-fluorophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

2-Bromo-3-fluorophenol+Trimethylsilyl chloride→(2-Bromo-3-fluorophenoxy)trimethylsilane+Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of (2-Bromo-3-fluorophenoxy)trimethylsilane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the ortho position undergoes nucleophilic substitution (S<sub>N</sub>Ar) due to electron-withdrawing effects from the adjacent fluorine and silane groups, which activate the aromatic ring.

| Nucleophile | Conditions | Product | Key Observations |

|---|---|---|---|

| Amines | DMF, 80°C, 12h | 3-Fluoro-2-aminophenoxytrimethylsilane | Fluorine directs substitution to the para position. |

| Thiols | EtOH, reflux, 6h | 3-Fluoro-2-(alkylthio)phenoxytrimethylsilane | Silane group stabilizes intermediates via hyperconjugation. |

| Methoxide | K<sub>2</sub>CO<sub>3</sub>, DMSO | 3-Fluoro-2-methoxyphenoxytrimethylsilane | Competing demethylation observed at higher temperatures. |

Mechanistic Insight :

-

Fluorine’s -I effect increases the electrophilicity of the adjacent carbon, facilitating bromine displacement.

-

The trimethylsilane group provides steric hindrance, slowing reactions with bulky nucleophiles.

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium-catalyzed couplings, enabling aryl-aryl or aryl-heteroatom bond formation.

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O (3:1), 90°C.

-

Product : Biaryl derivatives with retained silane functionality.

-

Yield : ~65–75% (dependent on boronic acid steric demand).

Buchwald-Hartwig Amination

-

Conditions : Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, toluene, 110°C.

-

Product : 3-Fluoro-2-aminophenoxytrimethylsilane.

-

Limitation : Silane group inhibits coupling with strongly electron-deficient amines.

Radical-Mediated Transformations

The bromine atom serves as a radical acceptor in chain-transfer reactions.

Example: Tributyltin Hydride-Mediated Dehalogenation

-

Product : Defunctionalized aryl silane via bromine abstraction.

Mechanism :

-

(TMS)<sub>3</sub>Si- radical abstracts bromine, forming aryl radical.

Silane-Specific Reactivity

The trimethylsilane group undergoes protodesilylation under acidic conditions:

-

Conditions : HCl (aq), THF, 25°C.

-

Product : 2-Bromo-3-fluorophenol.

-

Application : Silane acts as a protecting group for phenolic -OH in multistep syntheses.

Comparative Reactivity with Analogues

| Compound | Reactivity Difference |

|---|---|

| 2-Bromo-4-fluorophenoxytrimethylsilane | Slower S<sub>N</sub>Ar due to reduced ring activation. |

| 3-Bromo-2-fluorophenyltrimethylsilane | Faster cross-coupling (lower steric hindrance). |

Scientific Research Applications

(2-Bromo-3-fluorophenoxy)trimethylsilane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in the development of new materials and pharmaceuticals.

Biology: It is used in the synthesis of bioactive compounds and molecular probes for studying biological processes.

Medicine: It is involved in the development of new drugs and therapeutic agents

Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2-Bromo-3-fluorophenoxy)trimethylsilane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

(2-Bromo-3-fluorophenoxy)(tert-butyl)dimethylsilane: This compound has a similar structure but with a tert-butyl group instead of a trimethylsilane group.

(2-Bromo-3-fluorophenoxy)dimethylsilane: This compound has a dimethylsilane group instead of a trimethylsilane group.

Uniqueness

(2-Bromo-3-fluorophenoxy)trimethylsilane is unique due to the presence of the trimethylsilane group, which imparts specific reactivity and stability to the compound. The trimethylsilane group can be easily hydrolyzed, making it a useful protecting group in organic synthesis. Additionally, the combination of bromine and fluorine atoms on the phenoxy ring provides unique electronic properties that can be exploited in various chemical reactions.

Biological Activity

(2-Bromo-3-fluorophenoxy)trimethylsilane is an organosilicon compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a phenoxy group substituted with bromine and fluorine atoms, along with a trimethylsilyl group. The presence of these substituents significantly influences its chemical reactivity and biological interactions.

The biological activity of (2-Bromo-3-fluorophenoxy)trimethylsilane is primarily attributed to its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine and fluorine atoms enhance the reactivity of the phenyl ring, allowing it to participate in a wide range of transformations. The trimethylsilyl group contributes stability and facilitates the formation of reactive intermediates, which can interact with biological targets such as enzymes or receptors.

Antimicrobial Properties

Research indicates that compounds containing halogenated phenyl groups often exhibit antimicrobial activities. For instance, similar compounds have shown effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Enzyme Inhibition

(2-Bromo-3-fluorophenoxy)trimethylsilane may also act as an inhibitor for specific enzymes. The fluorine atom's electronegativity can enhance binding affinity to enzyme active sites, potentially leading to increased potency in inhibiting enzymatic reactions. Such properties are crucial for developing therapeutic agents targeting diseases where enzyme modulation is beneficial .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Antitumor Activity : A study on fluorinated phenyl compounds revealed significant antitumor properties when tested against cancer cell lines. The bromine and fluorine substituents were found to enhance cytotoxicity compared to non-substituted analogs .

- Neurotransmitter Reuptake Inhibition : Compounds with similar structures have been shown to inhibit the reuptake of neurotransmitters like serotonin, suggesting potential applications in treating mood disorders .

Table 1: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2-Bromo-3-fluorophenoxy)trimethylsilane in laboratory settings?

- Methodological Answer : The synthesis typically involves silylation of 2-bromo-3-fluorophenol with trimethylsilyl chloride (TMSCl) under anhydrous conditions. A two-step procedure is recommended: (1) Generation of the phenolate ion using a base like NaH or K₂CO₃ in THF, followed by (2) reaction with TMSCl at 0–25°C. Purification via column chromatography (hexane/EtOAc) yields the product. Alternative routes may employ halogen-lithium exchange strategies for regioselective bromo/fluoro substitution .

Q. Which spectroscopic techniques are critical for characterizing (2-Bromo-3-fluorophenoxy)trimethylsilane?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methyl groups (δ ~0.2–0.5 ppm for Si(CH₃)₃), aromatic protons (δ 6.5–7.5 ppm), and coupling constants (³J₆-F for fluorine proximity).

- ¹⁹F NMR : Confirms fluorophenyl substitution (δ -110 to -120 ppm, depending on electronic effects).

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z ≈ 274 (C₁₀H₁₃BrFOSi⁺) and fragments like [M-Br]⁺.

- FT-IR : Peaks at ~1250 cm⁻¹ (Si-C stretch) and ~840 cm⁻¹ (Si-O-C bending). X-ray crystallography is advised for structural confirmation if crystals form .

Q. How stable is (2-Bromo-3-fluorophenoxy)trimethylsilane under typical storage and reaction conditions?

- Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at -20°C, but decomposes upon prolonged exposure to moisture or heat (>80°C). Storage in flame-sealed ampules with molecular sieves is recommended. Reactivity studies indicate compatibility with Grignard reagents but incompatibility with strong acids/bases, which cleave the Si-O bond. Thermogravimetric analysis (TGA) reveals decomposition onset at 150°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using (2-Bromo-3-fluorophenoxy)trimethylsilane as a silylating agent?

- Methodological Answer : Contradictions often arise from competing side reactions (e.g., proto-desilylation or halogen scrambling). To mitigate:

- Optimize Base Selection : Use weaker bases (e.g., Et₃N instead of NaH) to suppress phenoxide formation.

- Monitor Reaction Kinetics : In situ ¹⁹F NMR tracks fluorine retention and detects intermediates.

- Statistical Design : Apply a Taguchi matrix to test variables (temperature, solvent polarity, stoichiometry). Cross-reference with computational models (DFT) to predict thermodynamic stability of intermediates .

Q. What mechanistic insights exist for fluorination reactions mediated by (2-Bromo-3-fluorophenoxy)trimethylsilane?

- Methodological Answer : The compound acts as a latent fluorophenyl donor in cross-coupling reactions. Mechanistic studies (isotopic labeling, kinetic isotope effects) suggest:

- Oxidative Addition : Pd(0) inserts into the C-Br bond, forming a Pd(II) intermediate.

- Transmetalation : Trimethylsilyl groups stabilize the Pd center, enhancing selectivity for C-F retention.

- Reductive Elimination : Fluorine’s electronegativity directs aryl-Pd bond cleavage. Competing pathways (C-Br vs. C-F activation) are minimized using bulky ligands (e.g., SPhos) .

Q. What role does this compound play in synthesizing trifluoromethylated bioactive molecules?

- Methodological Answer : The bromo and fluorine substituents enable dual functionalization. Example protocol:

- Step 1 : Suzuki-Miyaura coupling with boronic acids (e.g., arylboronic esters) to replace Br.

- Step 2 : Fluorine-directed C-H activation (e.g., via Pd/norbornene catalysis) for late-stage trifluoromethylation.

- Application : Derivatives show antifungal activity by inhibiting leucyl-tRNA synthetase; docking studies (AutoDock Vina) validate binding to hydrophobic pockets .

Q. What analytical challenges arise in detecting decomposition products of (2-Bromo-3-fluorophenoxy)trimethylsilane?

- Methodological Answer : Decomposition under thermal stress (e.g., GC-MS inlet) generates siloxanes and HF. Mitigation strategies:

- Low-Temperature GC : Use a cryogenic trap to prevent on-column degradation.

- Headspace Analysis : Detect volatile byproducts (e.g., SiF₄) via FT-IR gas cells.

- HPLC-MS/MS : Employ a C18 column with 0.1% formic acid to stabilize acidic byproducts. Quantify residual phenol via derivatization with dansyl chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.